

An In-depth Technical Guide to 1,3-Dimethyl-5-pyrazolone

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-pyrazolone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-5-pyrazolone, a versatile heterocyclic compound, serves as a crucial building block in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key applications, and insights into its role as a precursor in the development of bioactive molecules. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

1,3-Dimethyl-5-pyrazolone, also known as 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one, is a white to light-colored crystalline powder.[1] It is readily soluble in water and various organic solvents.[2] The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2749-59-9	[2]
Molecular Formula	C ₅ H ₈ N ₂ O	[2]
Molecular Weight	112.13 g/mol	[1]
Appearance	White to light red to green crystalline powder	[1]
Melting Point	116 - 121 °C	[1]
Boiling Point	151.7 °C at 760 mmHg	[2]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly, Sonicated)	[2]

Synthesis of 1,3-Dimethyl-5-pyrazolone

The most common and efficient method for the synthesis of **1,3-Dimethyl-5-pyrazolone** is the condensation reaction between methylhydrazine and ethyl acetoacetate.[3] A detailed, solvent-free experimental protocol is provided below.

Experimental Protocol: Solvent-Free Synthesis

Materials:

- Ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol)
- Methylhydrazine (10.5 mL, 9.21 g, 0.20 mol)
- Diethyl ether
- 100 mL one-necked flask
- Magnetic stirrer
- Ice-water bath

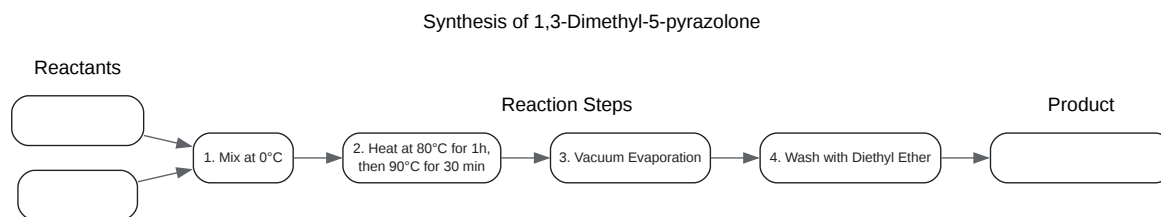
- Heating mantle or oil bath
- Rotary evaporator

Procedure:

- Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer.
- Immerse the flask in an ice-water bath to cool the contents to 0 °C.
- Slowly add methylhydrazine dropwise (approximately 1 mL/min) to the stirred ethyl acetoacetate.
- After the complete addition of methylhydrazine, securely close the flask.
- Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour with continuous stirring.
- Increase the temperature to 90 °C and continue the reaction for an additional 30 minutes.
- After the reaction is complete, remove the excess water, ethanol, and unreacted ethyl acetoacetate under reduced pressure using a rotary evaporator.
- Wash the resulting solid product with diethyl ether to remove any remaining impurities.
- Dry the final product to obtain pale brown solids of **1,3-Dimethyl-5-pyrazolone**.[\[3\]](#)

Expected Yield: Approximately 100% (22.4 g).[\[3\]](#)

Diagram of Synthesis Workflow:



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Caption: Workflow for the solvent-free synthesis of **1,3-Dimethyl-5-pyrazolone**.

Applications and Experimental Protocols

Intermediate in Azo Dye Synthesis

1,3-Dimethyl-5-pyrazolone is a key precursor in the manufacturing of azo dyes, which are widely used in the textile and printing industries.^[4] The synthesis involves a diazotization reaction followed by a coupling reaction.

This protocol describes a general procedure for the synthesis of an azo dye using **1,3-Dimethyl-5-pyrazolone** as the coupling component.

Materials:

- An aromatic amine (e.g., aniline)
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- **1,3-Dimethyl-5-pyrazolone**
- Sodium hydroxide (NaOH)
- Ethanol

- Ice bath
- Beakers
- Stirring rods
- Filtration apparatus

Procedure:

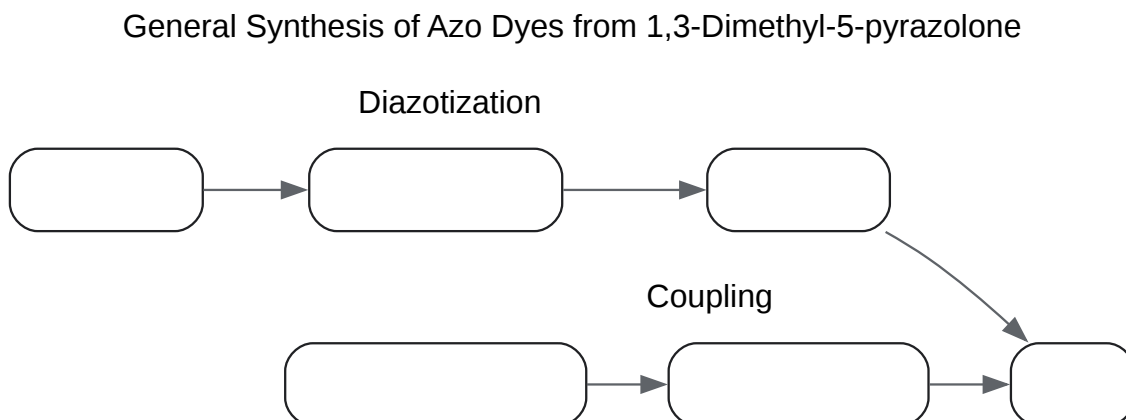
Part A: Diazotization of the Aromatic Amine

- Dissolve the aromatic amine in a solution of hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.
- The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Coupling Reaction

- Dissolve **1,3-Dimethyl-5-pyrazolone** in an aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the alkaline solution of **1,3-Dimethyl-5-pyrazolone** with vigorous stirring.
- A colored precipitate of the azo dye will form.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
- Filter the precipitated dye, wash it with cold water, and then with a small amount of cold ethanol.
- Dry the dye in a desiccator.

Diagram of Azo Dye Synthesis:



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Caption: General workflow for the synthesis of azo dyes.

Precursor in Pharmaceutical Synthesis: Celecoxib Analogues

Pyrazolone derivatives are foundational in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.^[5] The following protocol outlines the synthesis of a celecoxib analogue from a pyrazolone derivative.

This protocol describes the synthesis of 4-[3-(4-Dimethylamino-phenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]-benzenesulfonamides.

Materials:

- Chalcone intermediate (derived from an appropriate aldehyde and ketone)
- 4-Hydrazinobenzenesulfonamide hydrochloride
- Absolute ethanol
- Reflux apparatus

- Filtration apparatus

Procedure:

- Dissolve the intermediate chalcone in absolute ethanol in a round-bottom flask.
- Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.
- Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product will precipitate out of the solution.
- Filter the solid product and wash it with cold ethanol.
- Recrystallize the crude product from a suitable solvent to obtain the pure 2-pyrazoline derivative.^[5]

Chelating Agent in Analytical Chemistry

Pyrazolone derivatives can act as chelating agents, forming colored complexes with metal ions, which allows for their spectrophotometric determination.^{[6][7]}

This protocol provides a general method for the determination of a metal ion (e.g., Palladium(II)) using a pyrazolone-based azo dye as a chelating agent.

Materials:

- Standard solution of the metal ion (e.g., Pd(II))
- Pyrazolone azo resorcinol (APAR) reagent solution in ethanol
- Buffer solution to maintain optimal pH (e.g., pH 5.0)
- Distilled water
- Spectrophotometer

- Volumetric flasks and pipettes

Procedure:

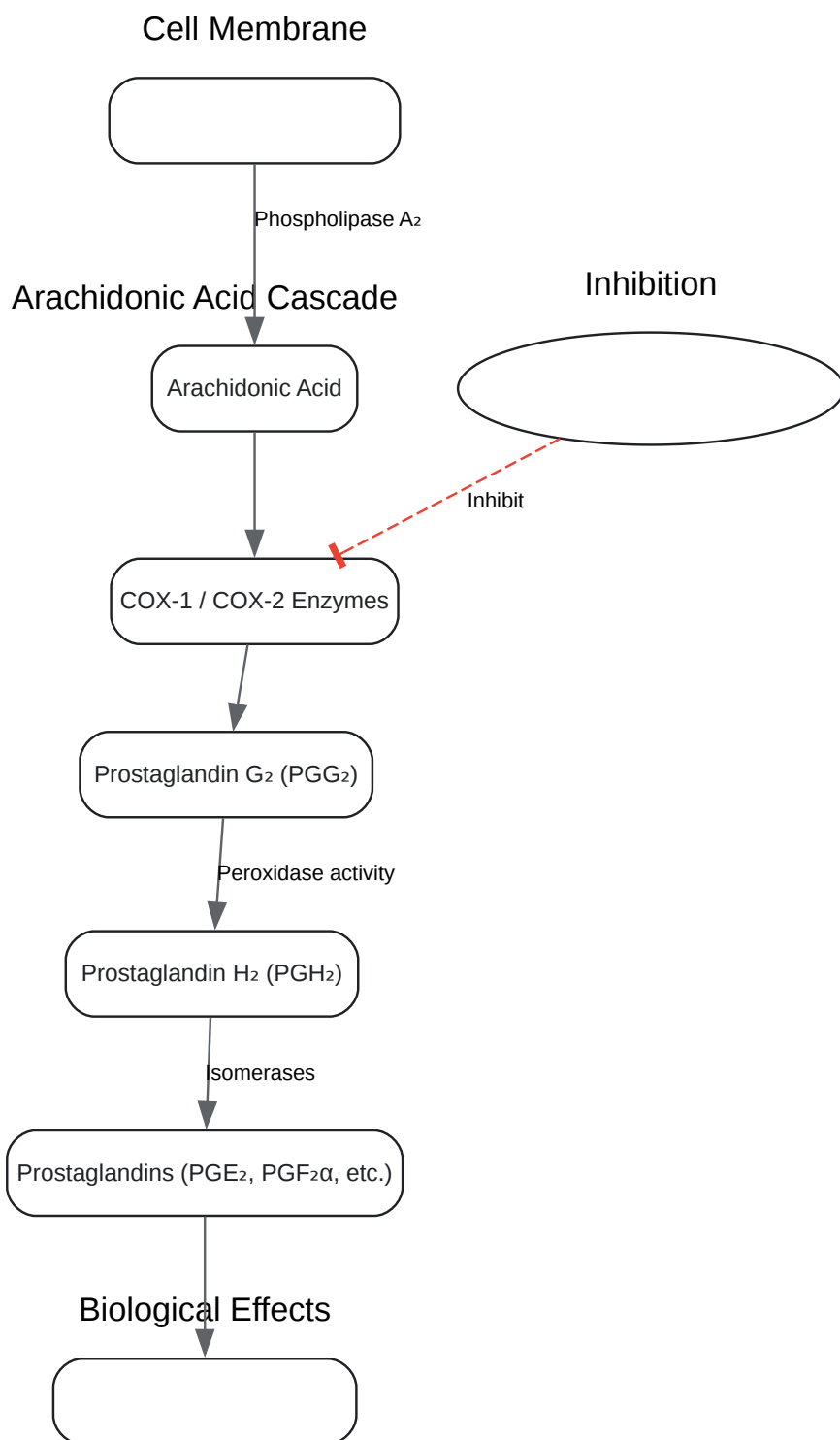
- Prepare a series of standard solutions of the metal ion with known concentrations.
- In a set of volumetric flasks, add a specific volume of each standard solution.
- Add an excess of the APAR reagent solution to each flask.
- Add the buffer solution to adjust the pH to the optimal value for complex formation (e.g., pH 5 for Pd(II)).^[6]
- Dilute the solutions to the mark with distilled water and mix well.
- Allow the solutions to stand for a specified time to ensure complete complex formation.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λ_{max}) against a reagent blank (containing all components except the metal ion).
- Construct a calibration curve by plotting absorbance versus the concentration of the metal ion.
- To determine the concentration of the metal ion in an unknown sample, treat the sample solution in the same manner and measure its absorbance. The concentration can be determined from the calibration curve.

Biological Activity and Signaling Pathways

Pyrazolone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.^[8] The anti-inflammatory action of many pyrazolone-based drugs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin synthesis pathway.^[9] More recent research has also implicated the modulation of other pathways, such as the NF- κ B/TNF- α /ROS pathway, in the neuroprotective effects of some pyrazolone derivatives.^[10]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Prostaglandin Synthesis Pathway and Inhibition by Pyrazolone Derivatives

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Caption: Inhibition of the prostaglandin synthesis pathway by pyrazolone derivatives.

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